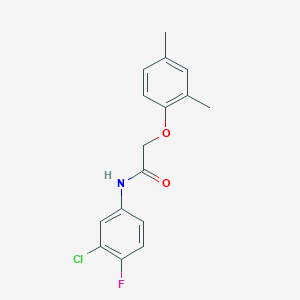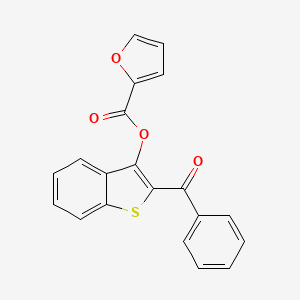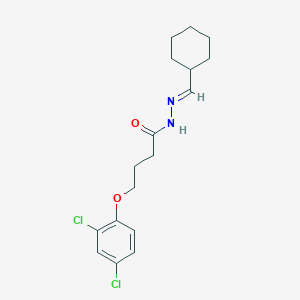
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as CFDPAN, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer growth, inflammation, and neurodegeneration. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to have anti-cancer and anti-inflammatory effects. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory cells, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the production of inflammatory cytokines, leading to the reduction of inflammation. In neuronal cells, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to protect against oxidative stress and inflammation, leading to the preservation of neuronal function.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to be effective in various cell lines and animal models, making it a promising candidate for further research. However, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide also has limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of research is the identification of its molecular targets and the elucidation of its mechanism of action. This will help to better understand the therapeutic potential of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide and guide the development of new treatments. Another area of research is the optimization of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide synthesis and formulation to improve its solubility and bioavailability. This will help to improve its efficacy in vivo. Finally, further studies are needed to evaluate the safety and toxicity of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide in preclinical and clinical settings.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is a promising chemical compound that has gained attention for its potential therapeutic applications in cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the preservation of neuronal function. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Future research on N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide will help to better understand its therapeutic potential and guide the development of new treatments.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 2,4-dimethylphenol in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then reacted with chloroacetyl chloride to yield N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been optimized to yield high purity and high yield.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-12-4-5-14(18)13(17)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECAKJNTJLNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)
![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)

![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)

![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)


![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)